molecular formula C7H16N2O B8157192 (R)-3-Amino-N-isopropylbutanamide

(R)-3-Amino-N-isopropylbutanamide

Cat. No.: B8157192
M. Wt: 144.21 g/mol
InChI Key: UNSMDIXGGXNUNN-ZCFIWIBFSA-N
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Description

®-3-Amino-N-isopropylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-N-isopropylbutanamide typically involves the following steps:

Industrial Production Methods

The industrial production of ®-3-Amino-N-isopropylbutanamide follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective raw materials, mild reaction conditions, and ensuring high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-N-isopropylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-N-isopropylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-N-isopropylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-N-isopropylbutanamide
  • ®-3-Aminobutanol
  • (S)-3-Aminobutanol

Uniqueness

®-3-Amino-N-isopropylbutanamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-3-Amino-N-isopropylbutanamide. The presence of the isopropyl group also imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(3R)-3-amino-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMDIXGGXNUNN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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